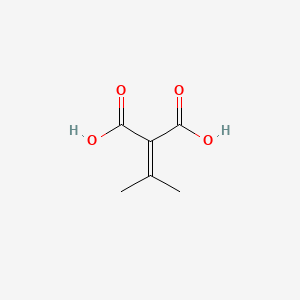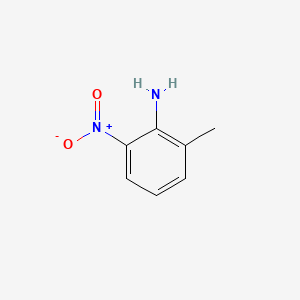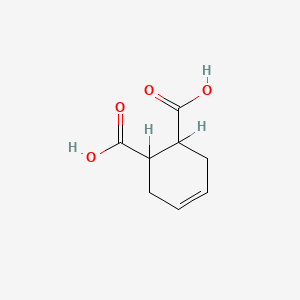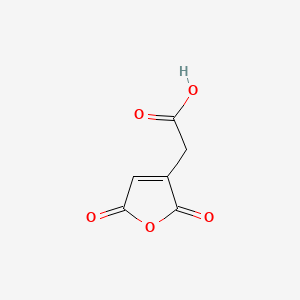
cis-Aconitic anhydride
Übersicht
Beschreibung
Cis-Aconitic anhydride, also known as cis-Propene-1,2,3-tricarboxylic anhydride, is a chemical compound with the empirical formula C6H4O5 . It is used in the preparation of poly(amino acid)-containing copolymers with gradient pH-sensitive side groups initiated by the amino groups in methoxy poly(ethylene glycol)-block-poly(L-lysine) .
Synthesis Analysis
The synthesis of cis-Aconitic anhydride typically involves the reaction between cis-Aconitic acid and acetic anhydride in the presence of a catalyst . This reaction occurs at temperatures ranging from 80-100° C and lasts for approximately 4-6 hours . The resulting cis-Aconitic anhydride yields an approximate 85-90% conversion rate .Molecular Structure Analysis
The molecular weight of cis-Aconitic anhydride is 156.09 . Its structure can be represented by the SMILES stringOC(=O)CC1=CC(=O)OC1=O . The conversion from cis-Aconitic anhydride to trans-Aconitic anhydride has a heat of isomerization (ΔH isom.) of -30.66 kJ/mol . Chemical Reactions Analysis
The thermal decomposition of cis-Aconitic acid has been studied using TG-MS, TG-FTIR, and DSC techniques . The influence of the acid structures and configurational geometry on the stability of the transition products and pathways of thermal transformations of the studied compounds is discussed .Physical And Chemical Properties Analysis
Cis-Aconitic anhydride has a melting point of 75-78 °C . It is a white crystalline powder that exhibits excellent thermal stability .Wissenschaftliche Forschungsanwendungen
Histochemical Detection : Elleder, Lojda, and Šmíd (2004) investigated the use of cis-aconitic anhydride in histochemical detection of phospholipids. They found that its effectiveness is limited due to the bulk of phospholipids being detected in pooled solvents used in preparatory steps (Elleder, Lojda, & Šmíd, 2004).
Pharmaceutical Analysis : Feldmann and Koehler (1959) utilized cis-aconitic anhydride in the quantitative analysis of lidocaine, a local anesthetic. Their modified colorimetric method provided a selective means for assaying small samples containing lidocaine, useful in pharmaceutical analysis (Feldmann & Koehler, 1959).
Detection of Tertiary Amines and Alkaloids : Yamamoto and Uno (1976) demonstrated that cis-aconitic anhydride reacts with aliphatic tertiary amines, useful for the detection and determination of these compounds and alkaloids (Yamamoto & Uno, 1976).
Preparation of Water-Soluble Polymers for Biomedical Applications : Dinand, Zloh, and Brocchini (2002) explored the use of cis-aconityl anhydride in preparing monomers for water-soluble polymers, relevant in biomedical applications. However, they observed competitive reactions such as decarboxylation and hydrolysis during synthesis (Dinand, Zloh, & Brocchini, 2002).
Bioconjugate Linker in Therapeutic Applications : Fletcher, Jorgensen, and Miller (2004) described the synthesis of a pH-sensitive bioconjugate linker based on cis-aconitic anhydride, highlighting its potential in drug and gene delivery (Fletcher, Jorgensen, & Miller, 2004).
Inhibition of Antigen-Induced Arthritis and Gout : Oliveira et al. (2021) found that cis-aconitic acid, a constituent of cis-aconitic anhydride, has anti-inflammatory effects in murine models of arthritis and gout, suggesting potential therapeutic applications for joint inflammatory diseases (Oliveira et al., 2021).
Drug Delivery Systems : Kamps et al. (1997) demonstrated that liposomes modified with cis-aconitic anhydride showed targeted delivery to hepatic endothelial cells, indicating its potential in drug delivery systems (Kamps et al., 1997).
Cancer Treatment : Du et al. (2013) developed a folate-conjugated BSA-cis-aconitic anhydride-doxorubicin prodrug, showing selective targeting and therapeutic efficacy in cancer treatment (Du et al., 2013).
Chemical Estimation of Citrate and Aconitate : Lowenstein (1969) described a chemical method involving cis-aconitic anhydride for estimating citrate and aconitate (Lowenstein, 1969).
Gene Delivery Systems : Zhang et al. (2019) prepared anionic polymers grafted with cis-aconitic anhydride for gene delivery, highlighting their low cytotoxicity and high efficiency (Zhang et al., 2019).
Controlled Drug Delivery : Xu, Wu, and Jiang (2015) developed a magnetic chitosan-cis-aconitic anhydride-doxorubicin nanocomposite for controlled drug delivery, demonstrating pH-responsive release of the drug (Xu, Wu, & Jiang, 2015).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2,5-dioxofuran-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O5/c7-4(8)1-3-2-5(9)11-6(3)10/h2H,1H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJRTUUUJYMTNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)OC1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064228 | |
| Record name | 3-Furanacetic acid, 2,5-dihydro-2,5-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Aconitic anhydride | |
CAS RN |
6318-55-4, 31511-11-2 | |
| Record name | Aconitic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6318-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aconitic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006318554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-Prop-1-ene-1,2,3-tricarboxylic cyclic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031511112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Aconitic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31662 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Furanacetic acid, 2,5-dihydro-2,5-dioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Furanacetic acid, 2,5-dihydro-2,5-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-prop-1-ene-1,2,3-tricarboxylic cyclic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.047 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-dihydro-2,5-dioxofuran-3-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.058 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACONITIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G00QN452A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(methylamino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B7760491.png)
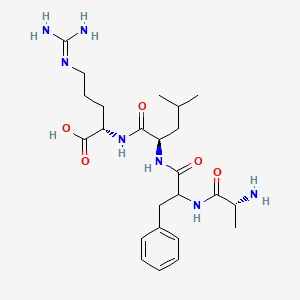
![N-{[1-(phenylsulfonyl)piperidin-3-yl]carbonyl}-L-alanine](/img/structure/B7760516.png)
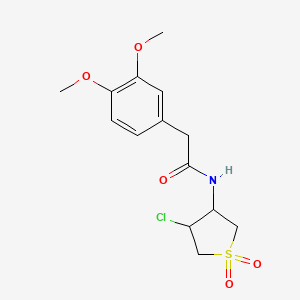
![2,4,7-Trimethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B7760537.png)
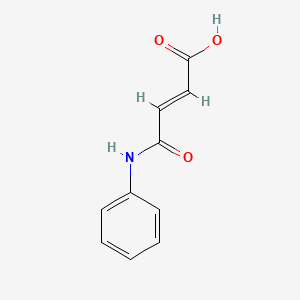
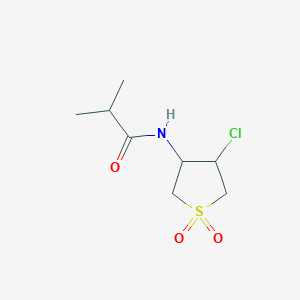
![2-(7-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B7760558.png)
![N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-alanine](/img/structure/B7760559.png)
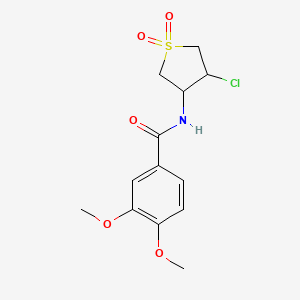
![(1E)-[6'-(4-methoxyphenyl)-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-ylidene]hydrazine](/img/structure/B7760566.png)
